![molecular formula C6H3ClN2OS B11719852 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 6-chloropyridine-2-thiol with oxalyl chloride, followed by cyclization under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorooxazolo[5,4-b]pyridine: Similar in structure but lacks the thione group.
Oxazolo[4,5-b]pyridin-2(3H)-one: Contains an oxazole and pyridine ring but with different functional groups.
Thiazolo[4,5-b]pyridines: Similar fused ring system but with sulfur in the ring.
Uniqueness
6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H3ClN2OS |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
6-chloro-1H-[1,3]oxazolo[5,4-b]pyridine-2-thione |
InChI |
InChI=1S/C6H3ClN2OS/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H,9,11) |
InChI Key |
JDGPCXUFHHIBJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=S)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(3-bromo-4-methoxyphenyl)methyl]hydroxylamine](/img/structure/B11719773.png)
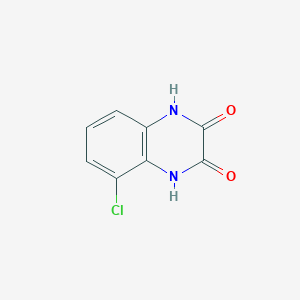
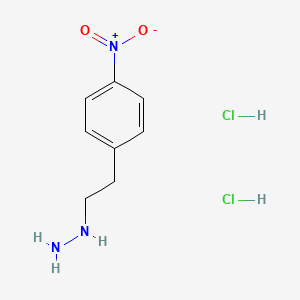
![3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid](/img/structure/B11719784.png)

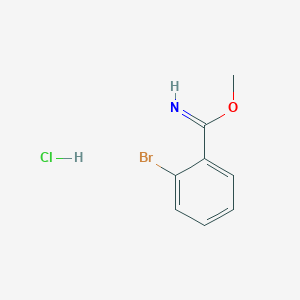

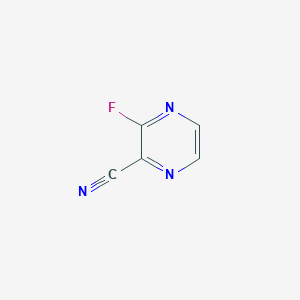
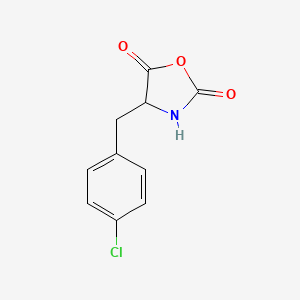


![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)
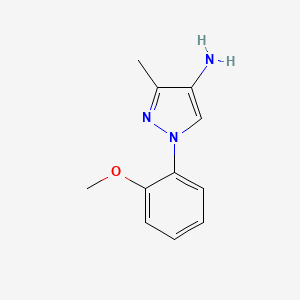
![4-[2-(Oxiran-2-YL)ethyl]quinoline](/img/structure/B11719850.png)
